Product packaging for Penbutolol(Cat. No.:CAS No. 38363-40-5)

Penbutolol

Cat. No.: B1679223
CAS No.: 38363-40-5
M. Wt: 291.4 g/mol
InChI Key: KQXKVJAGOJTNJS-HNNXBMFYSA-N
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Description

Evolution of Beta-Adrenergic Antagonists: A Research Perspective

The research into beta-adrenergic antagonists began in the late 1950s, fundamentally altering the approach to treating cardiovascular diseases. The initial concept, pioneered by Sir James Black, focused on blocking the effects of catecholamines on the heart to reduce myocardial oxygen demand in conditions like angina pectoris. revespcardiol.orgnih.gov This led to the development of the first clinically used beta-blocker, propranolol (B1214883), a non-selective agent. revespcardiol.orgnih.govwikipedia.orgwikipedia.org

The discovery of distinct beta-adrenergic receptor subtypes (β1, β2, and later β3) spurred research into developing more selective compounds. revespcardiol.orgtandfonline.com This research aimed to create drugs that could target specific receptor subtypes to potentially enhance therapeutic effects and reduce off-target interactions. The evolution has seen the introduction of cardioselective beta-blockers (primarily blocking β1 receptors) and later, third-generation beta-blockers with additional properties like vasodilation through mechanisms such as alpha-1 blockade or beta-3 activation. revespcardiol.orgresearchgate.net

Research has also explored the concept of intrinsic sympathomimetic activity (ISA), where a beta-blocker can act as a partial agonist, stimulating the receptor to a limited extent while still blocking the effects of full agonists like norepinephrine (B1679862) and epinephrine (B1671497). drugbank.comnih.govontosight.ai Early beta-blockers with ISA, such as dichloroisoproterenol (B1670464) (DCI) and pronethalol, were synthesized but had limitations. nih.gov Subsequent research led to the development of agents with less pronounced ISA, including pindolol, carteolol, and penbutolol, which were approved for clinical use. nih.gov The research perspective on beta-blockers has thus shifted from simple receptor blockade to understanding the nuances of receptor subtype selectivity, partial agonism, and additional pharmacological properties. tandfonline.comresearchgate.net

Contextualizing this compound within Non-Selective Beta-Blocker Research

This compound is characterized as a non-selective beta-adrenergic receptor antagonist, demonstrating affinity for both β1 and β2 receptors. drugbank.comwikipedia.orgnih.govnih.gov This places it in the same category as early beta-blockers like propranolol. revespcardiol.orgwikipedia.orgwikipedia.org However, a key distinguishing feature of this compound highlighted in research is its intrinsic sympathomimetic activity (ISA). drugbank.comontosight.aiwikipedia.orgnih.govnih.govnih.gov This means that while it blocks the effects of endogenous catecholamines, it also exerts a mild stimulating effect on beta-adrenergic receptors. drugbank.comontosight.aiwikipedia.org Experimental studies in reserpinized rats, where norepinephrine is depleted, showed a dose-dependent increase in heart rate with intravenous this compound, suggesting ISA. drugbank.comfda.govrxlist.com In human studies, the decrease in heart rate with this compound has been noted as similar to that seen with propranolol. drugbank.comfda.govrxlist.com

Research comparing this compound to other non-selective beta-blockers, such as propranolol, has investigated their respective pharmacological profiles and effects. Studies have shown that this compound's beta-blocking potency is approximately four times that of propranolol. fda.govrxlist.com Research has also explored the duration of action, with studies indicating that significant beta-blockade with this compound persists for at least 24 hours after administration. nih.gov

The presence of ISA in this compound has been a point of research interest, with the hypothesis that this property might mitigate some of the potential negative effects associated with pure beta-blockade, such as pronounced bradycardia. ontosight.ai Research into this compound's interaction with receptors extends beyond adrenergic receptors; it has also shown high binding affinity to the 5-hydroxytryptamine receptor 1A with antagonistic effects, a characteristic being investigated for its potential implications in antidepressant therapy. drugbank.comdrugbank.com

Research findings have indicated that this compound, like other non-selective beta-blockers, lowers blood pressure and reduces heart rate. cochrane.orgnih.gov A comparison study between this compound and propranolol in hypertensive patients found that both compounds significantly reduced blood pressure and evoked a commensurate decrease in heart rate, with no significant difference in the magnitude of these responses between the two drugs. nih.gov

Data from research on non-selective beta-blockers, including this compound and propranolol, indicates their effectiveness in reducing blood pressure and heart rate in patients with mild-to-moderate hypertension. cochrane.org

Non-selective Beta-BlockerEffect on Systolic Blood Pressure (mmHg)Effect on Diastolic Blood Pressure (mmHg)Effect on Heart Rate (bpm)
This compound-10 (approximate average for non-selective class) cochrane.org-7 (approximate average for non-selective class) cochrane.org-12 (approximate average for non-selective class) cochrane.org
Propranolol-10 (approximate average for non-selective class) cochrane.org-7 (approximate average for non-selective class) cochrane.org-12 (approximate average for non-selective class) cochrane.org

Note: The data presented for blood pressure and heart rate reduction represents approximate average findings for non-selective beta-blockers as a class, including this compound and propranolol, based on research in patients with mild-to-moderate hypertension. cochrane.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape concerning this compound appears to involve ongoing investigations into its specific pharmacological properties and potential broader applications beyond its traditional use. While this compound has been approved for the management of hypertension, research continues to explore its detailed mechanisms of action and comparative effectiveness. drugbank.comdrugbank.com

One area of ongoing research interest is the clinical relevance of this compound's intrinsic sympathomimetic activity (ISA). While experimental studies have demonstrated this property, its precise impact on clinical outcomes compared to beta-blockers without ISA remains a subject of investigation. drugbank.comontosight.aifda.govrxlist.com Research is needed to fully elucidate how ISA influences long-term cardiovascular effects and patient responses.

Another area of research pertains to this compound's interaction with receptors other than beta-adrenergic receptors, such as the observed high binding affinity to the 5-hydroxytryptamine receptor 1A. drugbank.comdrugbank.com The implications of this interaction, particularly in areas like antidepressant therapy, are being explored, representing a potential avenue for new research and understanding of this compound's pharmacological profile. drugbank.comdrugbank.com

Despite research demonstrating the sustained beta-blocking effect of single daily doses of this compound for at least 24 hours, some earlier studies on angina prophylaxis were not specifically designed to conclusively prove this duration of beneficial effects throughout a 24-hour interval. nih.gov This highlights a knowledge gap requiring further research to provide more definitive evidence.

Furthermore, while research has provided insights into this compound's hemodynamic effects, such as reduction in cardiac index and heart rate without significant change in total peripheral resistance during chronic administration, ongoing research may delve deeper into the long-term implications of these effects and how they compare to newer generations of beta-blockers or other antihypertensive agents. rxlist.com

The general research landscape for beta-blockers continues to evolve, with ongoing large-scale randomized controlled trials investigating their effectiveness in various conditions and exploring their effects on quality of life, which could indirectly inform future research directions for individual agents like this compound. diva-portal.org Knowledge gaps also exist in understanding drug-induced liver injury across various medications, including beta-blockers, suggesting a need for further research in this area. duke.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO2 B1679223 Penbutolol CAS No. 38363-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1
Source PubChem
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InChI Key

KQXKVJAGOJTNJS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38363-32-5 (sulfate (2:1) salt)
Record name Racemic Penbutolol
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DSSTOX Substance ID

DTXSID8023428
Record name Penbutolol
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Molecular Weight

291.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Penbutolol
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Solubility

2.12e-02 g/L
Record name Penbutolol
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CAS No.

38363-40-5, 36507-48-9, 38363-32-5
Record name Penbutolol
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Record name Racemic Penbutolol
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Record name Penbutolol [INN:BAN]
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Record name (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate
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Record name 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol
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Record name PENBUTOLOL
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Record name Penbutolol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Mechanisms and Molecular Interactions of Penbutolol

Beta-Adrenergic Receptor Antagonism: Investigating Ligand-Receptor Binding Dynamics

Penbutolol exerts its primary pharmacological effects by blocking beta-adrenergic receptors ontosight.ai. This competitive inhibition prevents endogenous catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), from binding to these receptors and eliciting their typical sympathetic responses ontosight.aidrugs.com.

Elucidation of Beta-1 Adrenergic Receptor Interactions

This compound blocks beta-1 receptors, which are predominantly found in the heart ontosight.aidrugs.com. The activation of beta-1 receptors by catecholamines stimulates a G protein coupled pathway, leading to the conversion of ATP to cyclic AMP (cAMP) drugbank.com. Increased cAMP levels activate protein kinase A (PKA), which in turn affects calcium ion movement in heart muscle, increasing heart rate drugbank.com. By blocking beta-1 receptors, this compound inhibits this cascade, resulting in a decrease in heart rate and contractility ontosight.aidrugbank.com. This action is a key mechanism by which this compound lowers blood pressure ontosight.ai. This compound acts on beta-1 adrenergic receptors in both the heart and the kidney drugbank.com.

Characterization of Beta-2 Adrenergic Receptor Interactions

In addition to beta-1 receptors, this compound also blocks beta-2 adrenergic receptors drugbank.com. Beta-2 receptors are located in the smooth muscle of blood vessels and bronchi ontosight.aidrugs.com. While blocking beta-2 receptors can potentially lead to bronchoconstriction and vasoconstriction, the intrinsic sympathomimetic activity of this compound may help to mitigate these effects to some extent ontosight.ai.

Intrinsic Sympathomimetic Activity (ISA) at Beta-Adrenergic Receptors: Mechanistic Studies

This compound possesses intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at beta-adrenergic receptors ontosight.aidrugbank.comdrugs.com. This property allows this compound to partially activate the beta receptor while simultaneously blocking the binding of full agonists like norepinephrine (B1679862) drugs.com. The mild agonist effect can provide some baseline sympathetic activity, potentially reducing the risk of excessive bradycardia that can be associated with beta-blockers lacking ISA ontosight.aiontosight.aiwikipedia.org. Experimental studies in reserpinized (norepinephrine-depleted) rats showed a dose-dependent increase in heart rate with intravenous this compound, suggesting ISA drugbank.com. However, human studies have shown heart rate decreases similar to those observed with propranolol (B1214883) drugbank.com. The ISA property of this compound is considered beneficial for patients who require beta blockade but may be at risk for severe bradycardia ontosight.aiwikipedia.org.

Non-Adrenergic Receptor Interactions: Advanced Studies

Beyond its primary effects on adrenergic receptors, this compound has demonstrated interactions with other receptor systems.

Affinity and Antagonistic Effects at 5-Hydroxytryptamine Receptor 1A (5-HT1A): Implications for Neuropharmacology

This compound exhibits high binding affinity to the 5-hydroxytryptamine receptor 1A (5-HT1A) and demonstrates antagonistic effects at this receptor drugbank.comdrugbank.com. This characteristic is being investigated for its potential implications in neuropharmacology, particularly in the context of antidepressant therapy drugbank.comdrugbank.com. Studies have shown that (-)-penbutolol can counteract the effects of the specific 5-HT1A receptor agonist 8-OH-DPAT in animal models, indicating antagonism at both postsynaptic and somatodendritic 5-HT1A receptors nih.gov. In vivo and in vitro studies have shown that this compound occupies human 5-HT1A receptors nih.gov. The interaction of this compound with 5-HT1A receptors suggests its potential as an adjunct to selective serotonin (B10506) reuptake inhibitors (SSRIs) in treating major depression nih.govnih.gov.

Investigation of Sodium Channel Blocking Actions

Some beta-blockers are known to possess membrane stabilizing activity, which is related to the blockade of sodium channels drugs.comdynamed.comcvpharmacology.com. This effect is similar to that of Class I antiarrhythmic drugs msdmanuals.commcgill.ca. While not a primary mechanism of action at therapeutic doses, some beta-blockers can inhibit sodium channels at high concentrations mcgill.ca. Studies have investigated the effects of this compound on lidocaine (B1675312) kinetics, suggesting that this compound increases the volume of distribution of lidocaine nih.govrxlist.com. This observation, while not directly demonstrating sodium channel blockade by this compound, indicates an interaction that could potentially be related to effects on ion channels or tissue distribution nih.gov. However, the most toxic beta-blockers with significant membrane stabilizing effects (sodium channel blockade) at toxic doses include propranolol mcgill.ca.

Intracellular Signal Transduction Modulation

The binding of this compound to beta-adrenergic receptors impacts downstream intracellular signaling pathways, modulating key components involved in cardiac function and other physiological responses regulated by the sympathetic nervous system drugbank.comnih.gov.

Impact on G-Protein Coupled Receptor Signaling Pathways

Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by catecholamines such as norepinephrine and epinephrine (B1671497) wikipedia.orgrevespcardiol.org. Upon activation, these receptors interact with coupled G proteins drugbank.comnih.govrevespcardiol.org. Specifically, beta-1 (β1) and beta-2 (β2) adrenergic receptors are primarily coupled to the stimulatory G protein (Gs) wikipedia.orgrevespcardiol.orgahajournals.orgcvpharmacology.com. This compound, as a beta-adrenergic receptor antagonist, competitively inhibits the binding of catecholamines to these receptors ontosight.ai. This blockade prevents the activation of the coupled Gs protein drugbank.comnih.gov. While β1 and β2 receptors predominantly couple to Gs, β2 receptors can also couple to the inhibitory G protein (Gi) revespcardiol.orgahajournals.orgresearchgate.net. The interaction with Gi can lead to different downstream effects compared to Gs coupling wikipedia.orgresearchgate.net. This compound's non-selective nature means it affects both β1 and β2 receptors drugbank.comwikipedia.orgnih.gov.

Regulation of Adenylate Cyclase and Cyclic AMP Production

The Gs protein, when activated by a stimulated beta-adrenergic receptor, dissociates into its subunits, and the Gαs subunit then activates the enzyme adenylyl cyclase (AC) drugbank.comnih.govrevespcardiol.orgahajournals.orgcvpharmacology.comuio.no. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) drugbank.comnih.govrevespcardiol.orgahajournals.orgcvpharmacology.comuio.no. cAMP acts as a crucial second messenger in various intracellular processes ahajournals.orgcvpharmacology.comuio.no. By blocking the activation of beta-adrenergic receptors, this compound reduces the stimulation of Gs protein, thereby decreasing the activity of adenylyl cyclase drugbank.comnih.gov. This leads to a reduction in the intracellular concentration of cAMP drugbank.comnih.govwikipedia.orgcvpharmacology.com. The regulation of cAMP levels is also influenced by phosphodiesterases (PDEs), which degrade cAMP uio.no.

Effects on Protein Kinase A (PKA) Activation and Calcium Ion Dynamics

The increase in intracellular cAMP levels typically leads to the activation of protein kinase A (PKA) drugbank.comnih.govwikipedia.orgrevespcardiol.orgcvpharmacology.comuio.nonih.gov. PKA is a key enzyme that phosphorylates various target proteins within the cell, mediating many of the downstream effects of beta-adrenergic signaling wikipedia.orgrevespcardiol.orgcvpharmacology.comnih.gov. In cardiac muscle, PKA-mediated phosphorylation affects the movement of calcium ions (Ca2+) drugbank.comnih.govrevespcardiol.orgcvpharmacology.com. PKA can phosphorylate L-type calcium channels, increasing calcium entry into the cell, and also influence calcium release from the sarcoplasmic reticulum via ryanodine (B192298) receptors revespcardiol.orgcvpharmacology.com. This modulation of calcium dynamics is critical for regulating heart rate and contractility drugbank.comnih.govcvpharmacology.com. By reducing cAMP production through beta-adrenergic receptor blockade, this compound consequently decreases PKA activation drugbank.comnih.gov. This diminished PKA activity leads to altered calcium handling within cardiac cells, contributing to decreased heart rate and contractility drugbank.comnih.gov.

Renin-Angiotensin System Modulation: Research on Plasma Renin Activity Reduction

Here is a table summarizing some research findings on this compound's effect on plasma renin activity:

Study PopulationTreatment RegimenEffect on Basal Plasma Renin ActivityEffect on Stimulated Plasma Renin ActivitySource
Patients with moderate hypertension2-4 mg orally (short term)Fall observedNot specified nih.gov
Patients with moderate hypertension20-30 mg twice daily (prolonged)Inhibited productionInhibited production following work nih.gov
Normal subjects and hypertensive patientsNot specifiedDecreasesNot specified fda.govwikidoc.org
Hypertensive patientsThis compound vs MetoprololReducedThis compound abolished response to work nih.gov

This table illustrates the consistent finding across multiple studies that this compound leads to a reduction in plasma renin activity.

Pharmacodynamics and Systemic Physiological Effects in Research Models

Cardiovascular Hemodynamic Investigations

Cardiac Index and Heart Rate Regulation Studies

Acute intravenous administration of penbutolol in doses ranging from 0.1 to 4 mg has been shown to induce significant reductions in heart rate and cardiac output in research models fda.govwikidoc.org. Chronic administration of this compound to hypertensive patients results in a hemodynamic pattern characteristic of beta-adrenergic blocking drugs, including a reduction in cardiac index and heart rate at rest and during exercise fda.govwikidoc.org. Studies comparing this compound with other beta-blockers like acebutolol (B1665407) and propranolol (B1214883) in patients with stable angina pectoris have indicated that this compound may result in less depression of exercise cardiac performance nih.gov. This observation is consistent with the understanding that the ISA of a beta-blocking drug can offset the depression of cardiac performance, particularly at rest nih.gov.

Hemodynamic Variable (Acute IV Administration) Observed Change
Heart Rate Significant Reduction fda.govwikidoc.org
Cardiac Output Significant Reduction fda.govwikidoc.org
Stroke Volume Index Significant Reduction fda.gov
Stroke Work Significant Reduction fda.gov
Stroke Work Index Significant Reduction fda.gov
Left Ventricular Maximum dP/dt Significant Reduction fda.gov
Total Peripheral Resistance Increased fda.gov
Hemodynamic Variable (Chronic Administration in Hypertension) Observed Change
Cardiac Index (Rest and Exercise) Reduction fda.govwikidoc.org
Heart Rate (Rest and Exercise) Reduction fda.govwikidoc.org
Systolic Blood Pressure (Rest and Exercise) Reduction fda.govwikidoc.org
Diastolic Blood Pressure (Rest and Exercise) Reduction fda.govwikidoc.org
Heart Rate and Mean Arterial Pressure Product (Rest and Exercise) Reduction fda.govwikidoc.org
Total Peripheral Resistance No significant change fda.govwikidoc.org

Systolic and Diastolic Blood Pressure Modulation Research

This compound has been observed to reduce both systolic and diastolic blood pressure in research settings fda.govwikidoc.orgnih.govtaylorandfrancis.comnih.govnih.gov. Following acute intravenous administration, reductions in systolic pressure and mean arterial pressure have been reported fda.govwikidoc.org. In clinical trials involving patients with mild to moderate hypertension, daily oral doses of this compound have resulted in reductions in supine and standing systolic and diastolic blood pressures fda.govwikidoc.org. The magnitude of these reductions has been described as generally small in most studies, typically a change of 5 to 8 mmHg for systolic and 3 to 5 mmHg for diastolic pressure compared to placebo, measured 24 hours after dosing fda.govwikidoc.org. Studies have also shown that the largest percentage reduction in blood pressure can be recorded in patients with more severe hypertension nih.gov.

Left Ventricular Contractility Assessment

Research indicates that this compound causes a reduction in left ventricular contractility fda.govwikidoc.org. Assessments of inotropic changes have utilized parameters such as myocardial contractility index [LV dp-dt/11 T] and the slope of the regression line relating LV dp/dt to LVED during incremental pacing nih.govnih.gov. Studies comparing this compound's effect on myocardial contractility to that of propranolol have found a significant negative inotropic effect of a similar order for both drugs at the respective doses studied nih.govnih.gov.

Coronary Blood Flow Redistribution Studies

Studies investigating the effects of this compound on coronary blood flow redistribution have been conducted in animal models, such as dogs wikipedia.orgnih.gov. Research using l-penbutolol, the levorotatory isomer, has shown a reduction in transmural coronary blood flow and induced its redistribution from the epicardium to the endocardium in both ischemic and nonischemic areas of the canine left ventricle nih.gov. This effect was observed to be abolished under conditions such as atrial pacing or after bilateral stellectomy or in the presence of phenoxybenzamine (B1677643) nih.gov. In contrast, d-penbutolol did not induce coronary blood flow redistribution nih.gov. These findings suggest that the redistribution phenomenon with l-penbutolol is contingent upon achieving both beta adrenoceptor blockade-induced bradycardia and a reinforcement of alpha adrenoceptors-mediated coronary vasoconstrictor tone nih.gov.

Electrocardiographic Interval Analysis: RR and QT Intervals

This compound influences electrocardiographic intervals, particularly the RR and QT intervals, as a consequence of its effect on heart rate nih.gov. Beta-blockers, including this compound, typically decrease heart rate, which in turn affects the RR interval fda.govwikidoc.orgnih.gov. The QT interval is inversely related to heart rate, and changes in heart rate influence its duration biomedres.usphysiology.org. Studies evaluating the effect of different beta-blockers on the QTc (heart rate-corrected QT) interval have shown varied responses nih.gov. This compound was observed to shorten the QTc interval after the first week of treatment, with the effect shifting toward pretreatment values during the second week nih.gov. The physiological correlation between QT and RR intervals was slightly modified by this compound nih.gov.

Renal Physiological Responses: Glomerular Filtration Rate Studies

The effect of this compound on glomerular filtration rate (GFR) has been examined in research models and hypertensive patients with renal insufficiency nih.govuni.lu. Acute or chronic administration of most beta-blockers is associated with a fall in renal blood flow and GFR nih.gov. However, studies with this compound have yielded varied results nih.govnih.gov. In one study involving healthy males, oral administration of this compound at a dose of 40 mg daily for 7 consecutive days significantly increased GFR by 16% relative to placebo nih.gov. This observed increase was postulated to be potentially due to increased cardiac output at rest, attributed to this compound's moderate beta-adrenomimetic activity nih.gov. Conversely, a single acute intravenous dose of 4 mg this compound did not influence GFR in the same study nih.gov. In hypertensive patients with renal insufficiency, this compound produced a fall in pulse rate and blood pressure in some individuals, but effective renal plasma flow and GFR did not change significantly nih.gov.

Neurophysiological Effects: Research on Psychomotor Function

Research investigating the neurophysiological effects of this compound has included studies examining its impact on psychomotor function. One study utilized a double-blind, three-part crossover design in 12 normal subjects to assess the effects of single oral doses of this compound (40 mg), propranolol (160 mg), and a placebo on psychomotor performance rxlist.comnih.gov. Psychomotor performance was evaluated using a Random Stimulus Generator/Complex Reaction Timer, which measured parameters such as visual and auditory reaction time, vigilance, discrimination, and accuracy dtic.mil.

Findings from this research indicated that both this compound and propranolol significantly increased complex reaction times at 3 hours following administration when compared to the placebo group nih.gov. This effect was statistically significant (P < 0.001) nih.gov. However, by 24 hours post-dosing, the mean complex reaction times for both this compound and propranolol were not significantly different from placebo, suggesting that the acute impairment in complex reaction time was transient nih.gov.

The key findings from this study on complex reaction times are summarized in the table below:

TreatmentTime Post-DosingEffect on Complex Reaction Time (vs. Placebo)Statistical Significance (P value)
This compound (40 mg)3 hoursSignificantly Increased< 0.001
Propranolol (160 mg)3 hoursSignificantly Increased< 0.001
This compound (40 mg)24 hoursNot Significantly DifferentNot specified (implied > 0.05)
Propranolol (160 mg)24 hoursNot Significantly DifferentNot specified (implied > 0.05)

Additionally, research has explored the interaction of this compound with other substances on psychomotor performance. In one study, the combination of this compound and alcohol was observed to increase the number of errors in an eye-hand psychomotor function test rxlist.com.

While some general associations between beta-blocker use and psychomotor slowing or sedation have been noted, particularly with lipophilic agents like this compound pcom.edutaylorandfrancis.com, the controlled research specifically on this compound highlights an acute, transient increase in complex reaction times following a single dose nih.gov. The potential for interaction with central nervous system depressants like alcohol to further impair psychomotor function has also been indicated in research rxlist.com.

Pharmacokinetics and Biotransformation Research

Distribution Studies: Plasma Protein Binding Research and Volume of Distribution

Metabolism and Biotransformation Pathways

Penbutolol undergoes extensive metabolism in the liver. drugbank.comnih.govfda.govrxlist.comwikidoc.orgsemanticscholar.orgcsic.es The biotransformation pathways primarily involve hydroxylation and glucuroconjugation. drugbank.comfda.govrxlist.comwikidoc.orgsemanticscholar.orgcsic.es

Hepatic Metabolism: Hydroxylation and Glucuroconjugation Research

Hepatic metabolism is the primary route of this compound biotransformation. drugbank.comnih.govfda.govrxlist.comwikidoc.orgsemanticscholar.orgcsic.es This process involves the addition of hydroxyl groups (hydroxylation) and conjugation with glucuronic acid (glucuroconjugation). drugbank.comfda.govrxlist.comwikidoc.orgsemanticscholar.orgcsic.es These reactions convert this compound into more polar metabolites, facilitating their excretion from the body. drugbank.comnih.gov Research suggests that the oxidative pathway, leading to hydroxylation, is more stereosensitive than the conjugative pathway in humans. nih.gov

Identification and Characterization of Metabolites: Glucuronide and 4-Hydroxy Metabolite

Key metabolites of this compound that have been identified and characterized include this compound glucuronides and 4-hydroxy this compound. drugbank.comwikidoc.orgsemanticscholar.orgnih.govwjpsonline.com The glucuronide conjugate is considered a major metabolite. capes.gov.brwikidoc.orgnih.gov The 4-hydroxy this compound metabolite has been detected in plasma and urine, albeit in small quantities. fda.govwikidoc.org

Active Metabolite Investigation and Hysteresis Phenomena

The 4-hydroxy this compound metabolite has been described as a semi-active metabolite. drugbank.comsemanticscholar.orgnih.gov Studies have investigated its activity, indicating it is less potent than the parent compound. In isolated guinea-pig trachea, it showed 1/8 to 1/15 times the activity of this compound in blocking isoproterenol-induced beta-adrenergic receptor responses. fda.govwikidoc.org In anesthetized dogs, its potency ranged from 1/8 to 1 times that of the parent compound. fda.govwikidoc.org

The concept of hysteresis in pharmacokinetic/pharmacodynamic relationships suggests that the relationship between drug concentration and effect is not always direct and can involve time delays or disequilibrium, potentially due to active metabolites or other factors. nih.gov While the search results mention the semi-active 4-hydroxy metabolite, specific detailed research on hysteresis phenomena directly related to this compound and its active metabolite in humans was not extensively provided, beyond the general concept of active metabolites contributing to prolonged drug action. nih.govsemanticscholar.org

Elimination and Excretion Research: Renal Clearance of Parent Compound and Metabolites

The metabolites of this compound are primarily excreted in the urine. drugbank.comnih.govfda.govrxlist.comwikidoc.org When radiolabeled this compound was administered to humans, approximately 90% of the radioactivity was recovered in the urine, indicating that the majority of the dose is eliminated via renal excretion of metabolites. fda.govwikidoc.org Less than 4% of the administered dose is excreted unchanged in the urine, highlighting the extensive metabolism this compound undergoes. semanticscholar.orgnih.gov

The plasma elimination half-life of unchanged this compound is approximately 5 hours in normal subjects. drugbank.comfda.govrxlist.comwikidoc.orgcsic.es The conjugated this compound metabolite has a longer plasma elimination half-life, approximately 20 hours in healthy persons, 25 hours in healthy elderly persons, and significantly longer (100 hours) in patients on renal dialysis. drugbank.comfda.govwikidoc.org This suggests that accumulation of the this compound conjugate can be expected in individuals with renal insufficiency. fda.govwikidoc.org

Here is a summary of key pharmacokinetic parameters:

ParameterValueSource
Absorption>90% drugbank.comnih.govwikipedia.org
Peak Plasma Concentration Time2-3 hours fda.govrxlist.com
Plasma Protein Binding80-98% drugbank.comfda.govrxlist.comwikidoc.org
Plasma Half-life (Parent)~5 hours (normal subjects) drugbank.comfda.govrxlist.comwikidoc.orgcsic.es
Plasma Half-life (Conjugated)~20 hours (healthy) drugbank.comfda.govwikidoc.org
Excretion RoutePrimarily urine (as metabolites) drugbank.comnih.govfda.govrxlist.comwikidoc.org
Unchanged Drug in Urine<4% of administered dose semanticscholar.orgnih.gov

Pharmacokinetic Variability: Age and Renal Impairment Effects

The pharmacokinetic profile of this compound can be influenced by physiological changes associated with aging and impaired renal function. Understanding these variations is crucial for predicting drug exposure and potential accumulation.

Age Effects

While some studies suggest that response rates to this compound are unaffected by age, age-related physiological changes can impact drug disposition fda.govwikidoc.orgmayoclinic.org. Advancing age is often associated with a decline in organ function, including reduced renal and hepatic clearance, and alterations in body composition such as increased body fat and decreased total body water and lean body mass nih.govresearchgate.netaging-longevity.org.ua. These changes can potentially influence the volume of distribution and elimination half-life of lipophilic drugs like this compound nih.govresearchgate.net.

Specifically, the elimination half-life of conjugated this compound has been observed to be slightly longer in healthy elderly persons compared to healthy younger individuals fda.govwikidoc.orgdrugbank.com.

PopulationConjugated this compound Half-life (approximate)
Healthy Younger Adults20 hours
Healthy Elderly Persons25 hours

Despite these changes in metabolites, some sources indicate no significant difference in the plasma half-life of the parent this compound compound in healthy elderly persons fda.govwikidoc.org. However, it is noted that elderly patients are more likely to have age-related organ problems (liver, kidney, heart) that might necessitate caution and dose adjustment mayoclinic.orgdrugs.com.

Renal Impairment Effects

Renal function plays a significant role in the elimination of this compound metabolites. While the kinetics of the unchanged this compound compound may not be significantly altered by renal impairment, the elimination of its conjugates is notably affected nih.gov.

Studies in hypertensive patients with varying degrees of renal impairment have shown that the elimination half-life of conjugated this compound is markedly prolonged in the presence of reduced renal function fda.govwikidoc.orgdrugbank.com.

PopulationConjugated this compound Half-life (approximate)
Healthy Persons20 hours
Patients on Renal Dialysis100 hours

This substantial increase in the half-life of the conjugated metabolite in patients on renal dialysis suggests that accumulation of this compound conjugate can be expected with multiple dosing in individuals with renal insufficiency fda.govwikidoc.org.

Research indicates that approximately 90% of the radioactivity after administration of radiolabeled this compound is excreted in the urine, primarily as metabolites fda.govwikidoc.org. About one-sixth of the dose is recovered as this compound conjugate in the urine fda.govwikidoc.org. The hydroxylation of this compound appears to be negligible, with conjugation being the primary route of elimination nih.gov.

While some sources suggest that dosage adjustment may not be necessary in mild renal insufficiency, the significant accumulation of the conjugated metabolite in severe renal impairment, particularly in patients on dialysis, indicates that careful consideration of renal function is warranted nih.gov. Renal impairment can affect various pharmacokinetic processes, including elimination, and the degree of change in drug exposure should be evaluated mhmedical.comslideshare.neteuropa.eu.

AnalyteHealthy Persons Half-life (approximate)Healthy Elderly Half-life (approximate)Patients on Renal Dialysis Half-life (approximate)
This compound (Parent Drug)5 hoursNo significant difference notedNo significant difference noted
Conjugated this compound20 hours25 hours100 hours
PopulationThis compound (Parent Drug) Plasma Half-life (approximate)Conjugated this compound Plasma Half-life (approximate)
Healthy Persons5 hours fda.govwikidoc.orgdrugbank.com20 hours fda.govwikidoc.orgdrugbank.com
Healthy Elderly PersonsNo significant difference noted fda.govwikidoc.org25 hours fda.govwikidoc.orgdrugbank.com
Patients on Renal DialysisNo significant difference noted fda.govwikidoc.org100 hours fda.govwikidoc.orgdrugbank.com

Preclinical Research and Animal Models

In Vivo Pharmacological Models

In vivo studies have been instrumental in characterizing the effects of penbutolol on the sympathetic nervous system and its interaction with adrenergic receptors.

Experimental studies in reserpinized rats have been conducted to assess the intrinsic sympathomimetic activity of this compound. Reserpine is known to deplete norepinephrine (B1679862) stores, allowing for the detection of compounds that can directly stimulate adrenergic receptors. Studies showed a dose-dependent increase in heart rate in reserpinized rats when this compound was administered intravenously at doses ranging from 0.25 to 1.0 mg/kg. fda.govdrugbank.comwikidoc.orgnih.gov This observation suggests that this compound possesses some intrinsic sympathomimetic activity in this model. fda.govdrugbank.comwikidoc.orgnih.gov

Table 1: this compound Intrinsic Sympathomimetic Activity in Reserpinized Rats

Animal ModelTreatmentDose Range (Intravenous)Observed EffectIndication
Reserpinized RatsThis compound0.25 to 1.0 mg/kgIncreased heart rateIntrinsic sympathomimetic activity

Note: This table is based on findings suggesting dose-dependent increases in heart rate in reserpinized rats treated with this compound. fda.govdrugbank.comwikidoc.orgnih.gov

The beta-blocking potency of this compound has been evaluated by its ability to antagonize responses induced by isoproterenol, a beta-adrenergic agonist. In isolated guinea pig trachea, this compound's oxidative metabolite, 4-hydroxy this compound, was found to be 1/8 to 1/15 times as active as the parent compound in blocking isoproterenol-induced beta-adrenergic receptor responses. fda.govwikidoc.org In anesthetized dogs, this metabolite was found to be 1/8 to 1 times as potent as the parent compound in blocking isoproterenol-induced beta-adrenergic receptor responses. fda.govwikidoc.org this compound itself antagonizes the heart rate effects of infused isoproterenol. fda.govwikidoc.org

Table 2: Relative Potency of 4-Hydroxy this compound in Antagonizing Isoproterenol Response

ModelCompoundRelative Potency (compared to this compound)Target Receptor Response
Isolated Guinea Pig Trachea4-Hydroxy this compound1/8 to 1/15Blocking isoproterenol-induced beta-adrenergic response
Anesthetized Dogs4-Hydroxy this compound1/8 to 1Blocking isoproterenol-induced beta-adrenergic response

Note: This table highlights the relative activity of the this compound metabolite in specific in vivo and in vitro models. fda.govwikidoc.org

Reserpinized Rat Models: Sympathomimetic Activity Assessment

Toxicological Studies in Animal Models

Toxicological studies in animals have assessed the potential adverse effects of this compound, including its impact in combination with other drugs and its effects on reproduction.

Studies in rats have investigated the effects of this compound in combination with triamterene (B1681372) and hydrochlorothiazide (B1673439). This combination, at doses up to 40 mg/kg (this compound), 50 mg/kg (triamterene), and 25 mg/kg (hydrochlorothiazide), increased the incidence and severity of renal tubular dilation and regeneration when compared to rats treated only with triamterene and hydrochlorothiazide. fda.govwikidoc.orgrxlist.com

Table 3: Renal Findings in Rats Treated with Combination Therapy

Treatment CombinationObserved Renal EffectComparison Group
This compound + Triamterene + HCTZIncreased renal tubular dilation and regenerationTriamterene + Hydrochlorothiazide alone

Note: This table summarizes the findings regarding renal effects in rats when this compound was combined with specific diuretics. fda.govwikidoc.orgrxlist.com

In dogs administered the same doses of triamterene and hydrochlorothiazide alone and in combination with this compound, an increase in serum alkaline phosphatase and serum alanine (B10760859) transferase was observed. fda.govwikidoc.orgrxlist.com However, these biochemical changes were not accompanied by gross or microscopic abnormalities. fda.govwikidoc.orgrxlist.com No significant toxicologic findings were noted in rats and dogs treated with a combination of this compound and hydrochlorothiazide without triamterene. fda.govrxlist.com

Table 4: Serum Enzyme Levels in Dogs with Combination Therapy

Treatment CombinationObserved Serum Enzyme EffectAccompanying Histopathology
This compound + Triamterene + HCTZIncreased serum alkaline phosphatase and alanine transferaseNo gross or microscopic abnormalities

Note: This table outlines the observed changes in liver enzymes in dogs and the lack of corresponding tissue damage. fda.govwikidoc.orgrxlist.com

Reproductive performance and teratology studies have been conducted in animal models to assess the potential of this compound to affect fertility and fetal development. This compound did not show adverse effects on fertility or general reproductive performance in mice and rats at oral doses up to 172 mg/kg/day. fda.govrxlist.com Teratology studies in rats and rabbits revealed no teratogenic effects related to treatment with this compound at oral doses up to 200 mg/kg/day. fda.govwikidoc.orgrxlist.comdrugs.com This dose is approximately 250 times the maximum recommended human dose. fda.govwikidoc.orgrxlist.com

In rabbits, a slight increase in intrauterine fetal mortality and a reduced 24-hour offspring survival rate were observed in groups treated with 125 mg/kg/day (156 times the maximum recommended human dose), but not in groups treated with lower doses (0.2 and 5 mg/kg/day). fda.govwikidoc.orgrxlist.comdrugs.com In a perinatal and postnatal study in rats, pup body weight and pup survival rate were reduced at the highest dose level of 160 mg/kg/day. fda.gov

Table 5: Reproductive and Teratology Findings in Animal Studies

Animal SpeciesStudy TypeDose Levels (mg/kg/day)Key Findings
Mice and RatsReproductive PerformanceUp to 172No adverse effects on fertility or general reproductive performance. fda.govrxlist.com
Rats and RabbitsTeratologyUp to 200No teratogenic effects observed. fda.govwikidoc.orgrxlist.comdrugs.com
RabbitsTeratology125Slight increase in intrauterine fetal mortality and reduced 24-hour offspring survival rate. fda.govwikidoc.orgrxlist.comdrugs.com
RabbitsTeratology0.2 and 5No increase in intrauterine fetal mortality or reduced offspring survival rate. fda.govwikidoc.orgrxlist.comdrugs.com
RatsPerinatal and Postnatal160Reduced pup body weight and pup survival rate. fda.gov

Note: This table summarizes key findings from reproductive and teratology studies across different animal species and dose levels. fda.govwikidoc.orgrxlist.comdrugs.com

Serum Alkaline Phosphatase and Alanine Transferase Elevations in Dogs

Novel Therapeutic Applications in Preclinical Models

Preclinical research has begun to uncover potential novel therapeutic applications for this compound beyond its traditional use as a beta-blocker. These investigations often leverage the compound's broader pharmacological profile, including its interactions with neurotransmitter systems.

Alzheimer's Disease Mouse Models: Reversion of Cognitive Impairment and Amyloid-Beta Plaque Reduction

Studies in Alzheimer's disease (AD) mouse models have investigated the effects of this compound on key pathological hallmarks and cognitive deficits associated with the disease. Research utilizing models such as AppNL-G-F, AppNL-F, and 3xTg-AD mice, which exhibit characteristics of AD including amyloid-beta (Aβ) plaque accumulation and cognitive impairment, has shown promising results. nih.govembopress.orgxiahepublishing.com

One study identified this compound as a compound capable of overturning cognitive impairment in AD mice. nih.gov Furthermore, this research indicated that this compound treatment led to a reduction in Aβ plaques in the hippocampus, a brain region critically involved in memory and learning that is significantly affected by AD pathology. nih.govembopress.orgxiahepublishing.com The same study also suggested that this compound partially restored the physiological levels of AD signature genes towards those observed in wild-type mice. nih.gov This suggests a potential disease-modifying effect, addressing not only the symptoms but also some underlying molecular dysregulations in AD models.

In Vitro Studies: Ligand Affinity to 5-HT1A Receptor and Serotonin (B10506) Transmission

In vitro studies provide crucial insights into the direct interactions of a compound with specific receptors and their impact on neurotransmitter systems. This compound has been investigated for its affinity to the serotonin 5-HT1A receptor. nih.gov

Research indicates that this compound possesses high affinity for human 5-HT1A receptors in post-mortem brain slices. researchgate.net In healthy volunteers, this compound was shown to occupy human 5-HT1A receptors at clinical doses, as demonstrated by positron emission tomography (PET) studies. researchgate.netnih.gov The 5-HT1A receptor is a G-protein coupled receptor that exists in high and low affinity states, with antagonists binding to both states. nih.gov Activation of 5-HT1A receptors can have inhibitory effects on neuronal activity, including serotonergic neurons in the raphe nuclei (autoreceptors) and postsynaptic neurons in areas like the cortex and hippocampus. nih.gov

While this compound demonstrates affinity and occupancy at the 5-HT1A receptor, the precise details of its impact on serotonin transmission, such as whether it acts as an agonist or antagonist at this receptor in various contexts, require further in-depth analysis of the specific in vitro studies cited nih.gov. However, some sources indicate this compound has antagonistic effects at the 5-HT1A receptor. drugbank.com The interaction with the serotonergic system, particularly the 5-HT1A receptor, may contribute to this compound's observed effects in preclinical models, potentially influencing cognitive function or behavioral responses.

Clinical Research and Efficacy Studies

Hypertension Management Research

Research into penbutolol for hypertension management has explored various aspects of its clinical utility, including comparisons with other antihypertensive agents, optimal dosing, and use in different treatment strategies.

Comparative Efficacy Studies (e.g., against Propranolol)

Studies have compared the antihypertensive efficacy of this compound with that of propranolol (B1214883). A double-blind crossover study involving patients with moderate hypertension found that this compound administered as a single daily dose (20-120 mg) produced significant reductions in both supine and erect blood pressure that were similar to those achieved with propranolol given twice daily (80-400 mg). nih.gov While both drugs effectively lowered blood pressure, this compound did not reduce heart rate to the same extent as equivalent doses of propranolol. nih.gov

Another comparative study in hypertensive patients with impaired renal function showed that both this compound (40 mg once daily) and propranolol (80 mg twice daily) significantly decreased mean arterial pressure and heart rate. nih.gov

Dose-Response Relationship and Optimal Dose Determination in Clinical Trials

The dose-response relationship of this compound in hypertension has been evaluated in clinical trials. A double-blind multiclinic study in 302 outpatients with mild to moderate hypertension assessed single daily doses of 10 mg, 20 mg, and 40 mg over 6 weeks compared to placebo. nih.gov Mean declines in supine diastolic blood pressure were comparable across the three this compound doses and significantly superior to placebo. nih.gov A significant difference between dosage groups for supine systolic blood pressure was observed, with the 20 mg/day dose showing a significantly larger decline than the 10 mg/day dose. nih.gov Maximum blood pressure response typically developed within approximately 4 weeks at 10 mg/day and within 2 weeks at the higher dosages. nih.gov Some studies indicated that increasing the dose from 40 mg to 80 mg did not result in additional blood pressure reduction. fda.govwikidoc.org Based on the rapid onset of effect, good efficacy, and tolerability, the 20 mg once-daily dose has been suggested as potentially optimal for therapy. nih.gov

Monotherapy and Combination Therapy Research (e.g., with Thiazide-Type Diuretics)

This compound has been studied both as monotherapy and in combination with other antihypertensive agents, particularly thiazide-type diuretics. An open, co-operative study in 227 patients with mild to severe essential hypertension demonstrated that this compound as monotherapy, primarily at a single daily dose of 40 mg, resulted in significant reductions in systolic, diastolic, and mean arterial blood pressure after 2 weeks, with further reductions observed after 8 weeks. tandfonline.comnih.gov

Combination therapy with this compound and diuretics has also been investigated. A 6-month open study in patients with moderate essential or renal hypertension evaluated this compound alone and in combination with furosemide. journals.co.zanih.gov Two-thirds of patients showed a good response to this compound alone (40 mg or 80 mg once daily). journals.co.za Patients who did not achieve satisfactory control with this compound monotherapy were treated with a combination of this compound and furosemide, with most achieving satisfactory blood pressure control by the end of the study. journals.co.zanih.gov Another study investigated a fixed-dose combination of 40 mg this compound with 6 mg piretanide (B1678445) (a diuretic) in patients with mild to moderate essential hypertension. nih.gov This combination resulted in significantly greater reductions in systolic and diastolic blood pressure at rest, during exercise, and in the 24-hour diurnal profile compared to placebo. nih.gov

A controlled study comparing 80 mg this compound once daily to 100 mg hydrochlorothiazide (B1673439) once daily in hypertensive patients showed that this compound significantly reduced supine and standing blood pressure, and this effect was more potent than hydrochlorothiazide, particularly in the evening. nih.gov The hypotensive effect of this compound remained for 24 hours. nih.gov

Antihypertensive Efficacy and Tolerance in Specific Patient Populations (e.g., Black South Africans)

The antihypertensive efficacy of this compound has been assessed in specific patient populations, including Black South Africans. A randomized placebo-controlled crossover study in nonobese Black South Africans with mild to moderate essential hypertension evaluated this compound monotherapy at doses of 40 mg and 80 mg per day. nih.govresearchgate.net In the patients who completed the study and whose diastolic blood pressure was reduced below 95 mmHg, mean systolic pressure decreased by 21 mmHg and mean diastolic pressure decreased by 11 mmHg during this compound treatment. nih.govresearchgate.net These findings suggested that this compound monotherapy could be an alternative therapeutic approach for hypertension in Black South Africans. nih.govresearchgate.net However, some reports suggest that response rates to this compound may be greater in Caucasians than in Black individuals. fda.govwikidoc.org

Long-Term Antihypertensive Effects and Sustained Response

The long-term antihypertensive effects and sustained response to this compound have been examined in clinical studies. A 6-month open study demonstrated that the major reduction in blood pressure with this compound occurred within the first two weeks of therapy, and this response was maintained throughout the entire study period. journals.co.zanih.gov Long-term treatment (3-8 months) with this compound at doses ranging from 4-60 mg/day was found to produce an acceptable antihypertensive effect in patients with moderate hypertension. nih.gov The duration of antihypertensive effects during chronic administration of this compound permits a once-daily dosage schedule. fda.gov Sudden withdrawal of this compound after one month of therapy resulted in a slow return to baseline blood pressures over a two-week period without rebound. nih.gov

Angina Pectoris Prophylaxis Research

This compound has also been investigated for its efficacy in the prophylaxis of angina pectoris. Studies have shown that this compound is an effective anti-anginal agent. journals.co.za Significant beta-blockade, as indicated by a reduction in heart rate during exercise, has been shown to persist for at least 24 hours after this compound administration in healthy subjects. nih.gov While the recommended dosage schedule for angina prophylaxis often involves single daily doses (20 or 40 mg), many studies to date have not been specifically designed to definitively demonstrate that the anti-anginal benefits of a single dose extend throughout a full 24-hour dosing interval, indicating a need for further research in this area. nih.gov

A double-blind placebo-controlled study in patients with angina pectoris demonstrated that this compound treatment (dosage range 8 mg to 50 mg per day) resulted in a significant reduction in anginal attacks, nitroglycerin consumption, and subjective improvement in a significant percentage of patients. researchgate.net Effort tolerance was also significantly improved in those receiving this compound. researchgate.net Intravenous this compound has also been evaluated for its hemodynamic dose-response effects in patients with coronary artery disease, showing a decrease in heart rate and a relatively modest depression of cardiac performance while attenuating exercise-induced angina. nih.gov

Data Table: Comparative Efficacy of this compound and Propranolol in Hypertension

Study DesignPatient PopulationThis compound Dose (once daily)Propranolol Dose (twice daily)Key FindingCitation
Double-blind crossoverModerate hypertension (n=14)20-120 mg80-400 mgSimilar significant reductions in supine and erect blood pressure. nih.gov
Clinical trial (renal impairment)Hypertensive with impaired renal function (n=12)40 mg80 mgSignificant decrease in mean arterial pressure and heart rate with both drugs. nih.gov

Data Table: this compound Monotherapy Efficacy in Essential Hypertension

Study DesignPatient Population (n)This compound Dose (once daily)DurationKey Efficacy FindingCitation
Open, co-operative227Primarily 40 mg8 weeksSignificant reduction in systolic, diastolic, and mean arterial blood pressure after 2 and 8 weeks. Largest reduction in more severe hypertension. tandfonline.comnih.gov
Open (long-term)82 (69 completed ≥ 3 months)40 mg or 80 mg6 monthsGood response in two-thirds of patients; response maintained throughout study. journals.co.zanih.gov
Randomized placebo-controlled crossover50 (35 completed)40 mg, increased to 80 mg in poor responders12 weeksIn responders, mean systolic BP decreased by 21 mmHg, mean diastolic BP by 11 mmHg. nih.govresearchgate.net

Data Table: this compound Dose-Response in Hypertension

Study DesignPatient Population (n)This compound Doses (once daily)DurationKey Dose-Response FindingCitation
Double-blind multiclinic30210 mg, 20 mg, 40 mg6 weeksComparable declines in supine diastolic BP across doses; 20 mg showed larger supine systolic BP decline than 10 mg. nih.gov

Data Table: this compound in Angina Pectoris Prophylaxis

Study DesignPatient Population (n)This compound Dose Range (per day)DurationKey Efficacy FindingCitation
Double-blind placebo-controlled52 (46 analyzed)8 mg to 50 mg6 weeksSignificant reduction in anginal attacks, nitroglycerin consumption, and improved effort tolerance in a significant percentage of patients. researchgate.net

Patient Response Heterogeneity: Influence of Sex and Race on Efficacy

Clinical research investigating the efficacy of this compound has explored potential variations in patient response based on demographic factors such as sex and race. While some studies suggest that sex does not significantly impact the response rates to this compound, differences in efficacy have been observed between racial groups.

Studies have indicated that response rates to this compound are unaffected by sex or age. fda.gov However, these rates appear to be greater in Caucasian individuals compared to Black individuals. fda.gov This suggests a potential influence of race on the therapeutic effectiveness of this compound in hypertensive patients.

Further research has specifically examined the effects of this compound on beta-1-adrenoceptor sensitivity in different racial groups. A study assessing the effects of this compound on exercise-induced tachycardia in healthy Black and White volunteers found notable differences. nih.gov The results indicated that Black volunteers required a higher dose of this compound to achieve a similar degree of beta-1-adrenoceptor blockade when compared to their White counterparts. nih.gov Additionally, the maximal response observed in Black individuals appeared to be lower. nih.gov This finding aligns with observations from studies on other beta-blockers, where Black patients have sometimes shown a lesser reduction in blood pressure compared to White patients. researchgate.netnih.gov

While the precise mechanisms underlying these observed racial differences in this compound efficacy are not fully established, variations in pharmacokinetics, pharmacodynamics, and genetic factors, such as polymorphisms in adrenergic receptors, may play a role. researchgate.netnih.govubc.ca

Summary of Observed Race Differences in this compound Response

Demographic FactorObservation Regarding this compound EfficacySource
SexUnaffected by sex. fda.gov
RaceGreater response rates in Caucasians than Blacks. fda.gov
Race (Exercise-induced tachycardia)Black volunteers required higher doses for similar beta-1-adrenoceptor blockade; potentially lower maximal response in Blacks. nih.gov

Note: The data presented in this table are based on findings from the cited research. Specific numerical data on response rates or effect sizes may vary between studies.

These findings highlight the importance of considering racial background when evaluating the potential efficacy of this compound, although individual patient responses can vary regardless of demographic group.

Drug Drug and Pharmacodynamic Interaction Research

Interactions with Other Cardiovascular Agents

Calcium Antagonists: Synergistic Hypotensive Effects, Bradycardia, and Arrhythmias

Concomitant use of beta-adrenergic blocking agents, including penbutolol, with oral calcium antagonists has been associated with synergistic hypotensive effects, bradycardia, and arrhythmias in some patients. fda.govrxlist.commims.com Calcium channel blockers, particularly non-dihydropyridine types like verapamil (B1683045) and diltiazem, can cause additive reductions in heart rate, cardiac conduction, and contractility when used with beta-blockers. drugs.comnih.gov This combination, while potentially useful in some clinical scenarios, carries a risk of serious cardiovascular adverse effects such as severe hypotension, exacerbation of angina, and congestive heart failure. drugs.com Reports have also included ventricular asystole, sinus arrest, and heart block. drugs.com The risk of these interactions is amplified with higher dosages, intravenous administration, pre-existing left ventricular dysfunction, or atrioventricular conduction abnormalities. drugs.com

Antihypertensive Agents (e.g., ACE inhibitors, Diuretics, Vasodilators)

This compound may be used in combination with other antihypertensive agents. nih.govdrugbank.com For instance, this compound has been used alongside hydrochlorothiazide (B1673439), a thiazide-type diuretic, in clinical studies without unexpected adverse reactions. fda.govrxlist.com Concomitant use with other antihypertensives and hypotensive agents, including vasodilators and ACE inhibitors, may lead to additive effects on blood pressure and orthostasis. drugs.comdrugs.com ACE inhibitors like enalapril (B1671234) are used to treat high blood pressure and heart failure, often in combination with diuretics. wikipedia.orgfishersci.ca Vasodilators such as nitroglycerin are also used for cardiovascular conditions including hypertension and heart failure. wikipedia.org

Pharmacokinetic Interactions

Impact of Cimetidine (B194882) on this compound Clearance and Glucuronidation

Studies have investigated the effect of cimetidine, a histamine (B1213489) H2 receptor antagonist, on the pharmacokinetics of this compound. fda.govrxlist.comnih.govcapes.gov.brnih.gov Cimetidine has been shown to have no effect on the clearance of this compound. fda.govrxlist.comnih.govcapes.gov.br this compound's major metabolite is a glucuronide, and research indicates that cimetidine does not inhibit this glucuronidation process. fda.govrxlist.comnih.govcapes.gov.br While plasma levels of unmetabolized this compound showed a slight but non-significant increase in one study with concomitant cimetidine administration, the biphasic elimination kinetics of this compound were not affected. nih.gov However, levels of 4-hydroxythis compound (B1197745) and 4-hydroxythis compound glucuronide were significantly reduced. nih.gov

Data Table: Impact of Cimetidine on this compound and Metabolite Plasma Levels (Based on limited data)

CompoundChange in Plasma Levels with CimetidineSignificance
Unmetabolized this compoundSlight, non-significant increaseNon-significant
4-hydroxythis compoundSignificantly reducedSignificant
4-hydroxythis compound glucuronideSignificantly reducedSignificant

Note: This table is based on findings from a specific study in healthy volunteers nih.gov and may not be universally applicable.

Effects on Lidocaine (B1675312) Volume of Distribution

This compound has been shown to increase the volume of distribution of lidocaine in healthy subjects. fda.govrxlist.comnih.govdrugbank.com In one study involving healthy volunteers, the lidocaine volume of distribution was significantly increased during this compound treatment (4.9 vs 3.4 L/kg, p < 0.005), resulting in a significant prolongation of lidocaine elimination half-life (2.5 vs 2.0 h, p < 0.025). nih.gov The mechanism underlying this distributional shift is not definitively established but may be related to alterations in peripheral blood flow and subsequent tissue uptake of lidocaine. nih.gov Total metabolic clearance of lidocaine was not significantly altered by this compound in this study. nih.gov This potential increase in lidocaine's volume of distribution could necessitate higher loading doses of lidocaine if the finding is applicable to patient populations. fda.govrxlist.comnih.gov

Data Table: Effect of this compound on Lidocaine Pharmacokinetics in Healthy Volunteers

ParameterLidocaine Alone (Mean ± SD)Lidocaine with this compound (Mean ± SD)p-value
Volume of Distribution (L/kg)3.44.9< 0.005
Elimination Half-life (h)2.02.5< 0.025
Total Metabolic Clearance (ml/min/kg)19.423.0Not significant

Note: Data extracted from a study in seven healthy volunteers nih.gov. Values are approximate means from the source.

Metabolism Modulation by Other Drugs

The metabolic fate of this compound can be influenced by co-administration with certain drugs. Available data suggest that some agents may either increase or decrease the rate at which this compound is metabolized.

Interacting DrugEffect on this compound MetabolismSource
AbataceptIncreased metabolism drugbank.com
AbirateroneDecreased metabolism drugbank.com
Acebutolol (B1665407)Decreased metabolism drugbank.com
BimekizumabIncreased metabolism drugbank.com
BiperidenDecreased metabolism drugbank.com

Research indicates that the metabolism of this compound can be increased when combined with Abatacept or Bimekizumab. drugbank.com Conversely, co-administration with Abiraterone, Acebutolol, or Biperiden may lead to a decrease in this compound metabolism. drugbank.com this compound is primarily metabolized in the liver through hydroxylation and glucuroconjugation, forming a glucuronide metabolite and a semi-active 4-hydroxy metabolite. drugbank.com It is noted that cimetidine, a P-450 enzyme inhibitor, does not affect the clearance of this compound, as its major metabolite is a glucuronide, and cimetidine does not inhibit glucuronidation. nih.govnih.gov

Influence on Excretion Rates of Co-administered Drugs

This compound's presence may also impact the excretion rates of other medications. While comprehensive data on all potential interactions are continuously being compiled, some specific instances have been noted.

Research indicates that this compound may decrease the excretion rate of Bicisate, potentially leading to higher serum levels of Bicisate. drugbank.com

Co-administered DrugEffect of this compound on Excretion RatePotential OutcomeSource
BicisateDecreased excretion rateHigher serum level of Bicisate drugbank.com

Specific interactions regarding the influence of this compound on the excretion rates of Baricitinib, Bismuth subgallate, or Amikacin were not prominently detailed in the consulted literature. Baricitinib is primarily excreted via urine and feces, with less than 10% metabolized by CYP3A4. wikipedia.orgmims.com Amikacin is mostly eliminated unmetabolized by the kidney. wikipedia.org

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when the effects of one drug are altered by the presence of another at the site of action or through effects on physiological systems.

Catecholamine-Depleting Drugs

Concomitant use of this compound with catecholamine-depleting drugs, such as reserpine, is generally not recommended. mims.com This combination can lead to additive effects, potentially resulting in hypotension and/or marked bradycardia. mims.com Close observation of the patient is advised if this combination is used due to the risk of vertigo, syncope, or postural hypotension. fda.gov

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Reduced Antihypertensive Activity

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) can diminish the antihypertensive effects of beta-blockers, including this compound. drugbank.comdrugbank.comconicet.gov.ar Specific NSAIDs like aceclofenac, acemetacin, and ibuprofen (B1674241) have been noted to potentially decrease the antihypertensive activities of this compound. drugbank.comdrugbank.com This interaction is thought to be related to the inhibition of prostaglandin (B15479496) synthesis by NSAIDs. medscape.com

Alcohol: Impact on Psychomotor Function

The combination of this compound and alcohol has been shown to impact psychomotor function. In one study, the co-administration resulted in an increased number of errors in an eye-hand psychomotor function test. rxlist.com Alcohol can potentiate the central nervous system (CNS) depressant effects of various agents and impair judgment, thinking, and psychomotor skills. drugs.comfundacionmapfre.orgechoontario.ca Patients receiving CNS-active agents, including potentially this compound due to its effects on blood pressure and heart rate, should be advised to limit or avoid alcohol consumption. drugs.com

Bronchodilators (e.g., Albuterol): Decreased Efficacy

This compound is a non-selective beta-blocker, meaning it blocks both beta-1 and beta-2 adrenergic receptors. wikipedia.org Bronchodilators like albuterol exert their effects by stimulating beta-2 adrenergic receptors, leading to bronchodilation. nih.govguidetopharmacology.org The blockade of beta-2 receptors by this compound can counteract the effects of these bronchodilators, potentially leading to decreased efficacy. Patients with bronchospastic diseases should generally not receive beta-blockers, and this compound should be administered with caution as it may block the bronchodilation produced by endogenous catecholamine stimulation of beta-2 receptors.

Interacting Drug ClassExamplePharmacodynamic EffectOutcomeSource
Catecholamine-Depleting DrugsReserpineAdditive hypotensive and bradycardic effectsIncreased risk of hypotension and bradycardia mims.com
NSAIDsIbuprofen, Aceclofenac, AcemetacinDecreased prostaglandin synthesisReduced antihypertensive activity of this compound drugbank.comdrugbank.comconicet.gov.ar
AlcoholEthanolCNS depression, impaired psychomotor functionIncreased errors in psychomotor function tests rxlist.comdrugs.comfundacionmapfre.orgechoontario.ca
BronchodilatorsAlbuterolStimulation of beta-2 receptors (bronchodilation)This compound blocks beta-2 receptors, decreasing bronchodilator efficacy nih.govguidetopharmacology.org

This compound: Research into Interactions with Serotonergic Agents in Antidepressant Therapy

Research into the chemical compound this compound has explored its interactions with serotonergic agents, particularly within the context of antidepressant therapy. This compound, a beta-adrenergic receptor antagonist, has demonstrated a notable binding affinity for the 5-hydroxytryptamine receptor 1A (5-HT1A). drugbank.comnih.gov This characteristic, exhibiting antagonistic effects at the 5-HT1A receptor, has led to investigations into its potential implications for antidepressant treatment. drugbank.comnih.gov

Preclinical studies have sought to determine if this compound, possessing both beta-adrenoceptor and 5-HT1A receptor activity, could interact with selective serotonin (B10506) reuptake inhibitors (SSRIs) in a manner that might enhance antidepressant efficacy. One such in vivo study, utilizing microdialysis and electrophysiological techniques in rats, examined the effects of (-)-penbutolol in combination with paroxetine (B1678475), an SSRI. nih.govnih.gov The research aimed to see if this compound could interact similarly to known 5-HT1A receptor antagonists, which have been shown to potentially augment the effect of SSRIs on extracellular serotonin levels in the forebrain. nih.govnih.gov

Findings from this study indicated that (-)-penbutolol enhanced the effect of paroxetine on extracellular 5-HT levels in the frontal cortex. nih.govnih.gov This enhancement was also observed with (-)-tertatolol (B52994), another compound with beta-adrenoceptor and 5-HT1A receptor activity, but not with (+/-)-pindolol. nih.govnih.gov However, the precise mechanism by which (-)-penbutolol produced this effect was not fully elucidated in this study. While (-)-tertatolol appeared to enhance the SSRI effect via blockade of 5-HT1A autoreceptors, which are involved in the inhibitory feedback on serotonin neurons, (-)-penbutolol's activity was more complex. nih.govnih.gov Electrophysiological studies within the same research suggested that (-)-penbutolol itself inhibited 5-HT cell firing, an effect that was reversed by a selective 5-HT1A antagonist (WAY 100635), implying potential agonist properties at the 5-HT1A autoreceptor in this context. nih.govnih.gov This contrasted with the clear antagonist profile of (-)-tertatolol in blocking the inhibitory effect of paroxetine on cell firing. nih.govnih.gov

Despite the complexities in fully defining the 5-HT1A activity profile of this compound across different experimental measures in this study, the data suggested that both (-)-tertatolol and (-)-penbutolol demonstrated superiority over (+/-)-pindolol in augmenting the effect of an SSRI on extracellular 5-HT. nih.govnih.gov Consequently, these findings support the continued investigation of both (-)-tertatolol and (-)-penbutolol as potential adjuncts to SSRIs for the treatment of major depression. nih.govnih.gov

Further research has also assessed (-)-penbutolol specifically as a blocker of central 5-HT1A receptor-mediated responses. Studies have shown that (-)-penbutolol can counteract the effects induced by a known 5-HT1A receptor agonist (8-OH-DPAT), suggesting it functions as an antagonist at both postsynaptic receptors and somatodendritic autoreceptors of the 5-HT1A subtype. nih.gov The antiaggressive effects of (-)-penbutolol in animal models have also been linked to its activity at both 5-HT1A and 5-HT1B receptors, as well as beta-adrenoceptors, with its 5-HT1A antagonistic potency in this context being influenced by beta-adrenoceptor-mediated facilitation of serotonergic neurotransmission. nih.gov

Structure Activity Relationship Sar and Medicinal Chemistry Aspects

Enantiomeric Purity and Isomer-Specific Activity: Focus on (S)-Penbutolol

Penbutolol exists as a racemate, but its pharmacological activity is primarily attributed to the (S)-enantiomer, also known as levopenbutol or S(-)-Penbutolol. (S)-Penbutolol was the first beta-blocker to be clinically applied as an enantiomerically pure (S)-isomer. mdpi.com Research has shown that the (S)-enantiomer is significantly more active than its (R)-(+)-enantiomer. In both in vitro and in vivo experiments, (S)-penbutolol was found to be 200 times more potent than the (R)-(+)-enantiomer and five times more potent than propranolol (B1214883), a standard beta-blocker. mdpi.com Unlike the (R)-(+)-enantiomer, the levorotatory isomer exhibits intrinsic sympathomimetic activity (ISA) and antiarrhythmic effects, mediated through the blockage of beta-adrenergic receptors. mdpi.com The (S)-absolute configuration of the carbon atom substituted with the hydroxyl group is crucial for maximal beta-blocking effect in many beta-blockers, including this compound. pharmaguideline.comramauniversity.ac.in

Structural Features Critical for Beta-Blocking Activity

The fundamental pharmacophore for beta-adrenergic antagonists generally includes an aromatic ring linked to an ethanolamine (B43304) or aryloxypropanolamine side chain. nih.govwikipedia.org this compound belongs to the aryloxypropanolamine class, characterized by an -OCH2- group connecting the aromatic ring and the ethylamine (B1201723) side chain. pharmaguideline.comnih.gov This -OCH2- group is considered important for the antagonistic feature of these molecules. pharmaguideline.com The presence of an alcoholic function on the side chain is also an absolute requirement for activity. pharmaguideline.comramauniversity.ac.in

Role of N-Alkyl Functional Groups and Side Chain Alcoholic Function

Branched and bulky N-alkyl functional groups, such as the tert-butyl group present in this compound, are vital for beta-antagonistic activity. pharmaguideline.comramauniversity.ac.in This suggests that the beta-adrenoceptor possesses a hydrophobic pocket capable of accommodating such bulky alkyl groups. uoanbar.edu.iq The alcoholic hydroxyl group on the side chain is essential for the activity of beta-blockers. pharmaguideline.comramauniversity.ac.in This carbinol carbon provides an asymmetric center, which is particularly relevant to the enantiomeric specificity discussed earlier. nih.gov

Impact of Ethereal Bond Substitutions

Isosteric substitution of the ethereal bond (-O-) with moieties such as CH, S, or NCH3 has generally been found to be detrimental to beta-blocking activity in some cases. pharmaguideline.comramauniversity.ac.in This highlights the specific role and optimal positioning of the oxygen atom within the linker region for effective receptor interaction.

Computational Screening and In Silico Docking Analysis

Computational screening and in silico docking analysis are valuable tools in medicinal chemistry for predicting the binding affinity and interactions of compounds with target receptors. Studies involving in silico screening of various non-selective beta-blockers, including this compound, over beta-adrenergic receptors have been conducted. njppp.comnjppp.com These analyses aim to understand how these compounds interact with receptor binding sites at a molecular level. While some studies have focused on docking over beta-3 adrenergic receptors to explore potential additional activities, this compound's binding characteristics in this specific context would be part of broader screening efforts alongside other beta-blockers. njppp.comnjppp.com Computational methods, such as molecular docking, are used to explore the ligand conformations within the binding sites of macromolecular targets and form a basis for rational drug design. researchgate.netfrontiersin.org

Advanced Analytical Methodologies in Penbutolol Research

Spectroscopic Techniques: Ultraviolet and Fluorometric Spectra Analysis

Spectroscopic methods, particularly ultraviolet (UV) and fluorometric analysis, have been employed in the study and determination of penbutolol. UV spectrophotometry can be used for the estimation of this compound, often in the context of analyzing drug solutions or formulations. nih.govcsic.esresearchgate.net Interpretation of UV spectra provides information about the chromophoric properties of the molecule. nih.gov

Fluorometric detection is a sensitive technique that has been utilized for the determination of this compound and its metabolites. This method relies on the inherent fluorescence properties of the compounds or their derivatives. A selective fluorometric method has been reported for the detection of this compound, its major metabolite, and their glucuronides. nih.gov Fluorometric detection has also been coupled with liquid chromatography for the analysis of this compound and its 4-hydroxy metabolite in plasma and urine. nih.gov

Chromatographic Methods for Quantification in Biological Fluids

Chromatographic techniques are widely used for the separation and quantification of this compound and its metabolites in complex biological matrices such as plasma and urine. These methods offer the necessary specificity to distinguish this compound from endogenous compounds and co-administered substances.

Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for the determination of this compound and its hydroxylated metabolite in biological fluids. nih.govtandfonline.comoup.com In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent. This compound and its metabolites are resolved on a CN reversed-phase column, and detection can be achieved using fluorometry. nih.gov This method has demonstrated sensitivity, with detection limits in the range of 3 to 12 micrograms/L in plasma. nih.gov HPLC has also been used for the direct assay of conjugated metabolites of this compound in urine without prior hydrolysis of the conjugates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Parent Compound and Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the detection and identification of this compound and its metabolites in human body fluids. researchgate.netnih.gov This method involves the separation of volatile or derivatized compounds by GC, followed by their detection and identification based on their mass spectra. A GC-MS method has been established for the analysis of this compound and its metabolites in urine and plasma. researchgate.netnih.gov This approach can identify multiple metabolites, with six metabolites of this compound being found in urine samples using this technique. researchgate.netnih.gov Derivatization, such as TMS derivatization, is often required to make the analytes sufficiently volatile for GC analysis. researchgate.netnih.gov The detection limit for this compound using GC-MS has been reported as low as 5 pg. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely applied for the quantification of drugs and their metabolites in biological matrices, including this compound. researchgate.netwjpsonline.com This method combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS methods for this compound typically involve positive ion detection in selected reaction monitoring (SRM) mode. researchgate.netwjpsonline.com Deuterated internal standards are often used in LC-MS/MS assays to improve accuracy and reproducibility. researchgate.netwjpsonline.com LC-MS/MS allows for ultrasensitive detection, with lower limits of quantification reported as low as 0.2 ng/mL for this compound and 0.1 ng/mL for its 4-hydroxy metabolite in human plasma. researchgate.netwjpsonline.com Chromatographic separation is typically achieved on reversed-phase columns, such as C18, using mobile phases consisting of buffer solutions and organic solvents like acetonitrile. researchgate.netwjpsonline.com

Radio-immunoassay Techniques

Radio-immunoassay (RIA) techniques have also been utilized in research involving this compound, particularly in studies related to its effects on physiological parameters. While not a direct method for quantifying this compound itself in all contexts, RIA can be used to measure substances whose levels are affected by this compound administration, such as plasma renin activity or other hormones. dntb.gov.ua The principle involves using radioactive isotopes to label antibodies or antigens to measure the concentration of a substance. google.com

Sample Preparation Methodologies (e.g., Solid Phase Extraction, Organic Extraction)

Effective sample preparation is a critical step in the analysis of this compound and its metabolites in biological fluids to isolate the analytes of interest from the complex matrix and concentrate them before chromatographic or spectroscopic analysis. Various extraction techniques have been employed.

Organic extraction is a common method involving the use of organic solvents to extract this compound and its metabolites from biological samples like plasma and urine. nih.govresearchgate.net This typically involves mixing the sample with an organic solvent, separating the organic layer, evaporating the solvent, and reconstituting the residue in a suitable mobile phase for analysis. nih.gov

Solid phase extraction (SPE) is another widely used technique for sample preparation in this compound analysis. researchgate.netwjpsonline.comdshs-koeln.de SPE utilizes a solid stationary phase to selectively retain the analytes while washing away interfering substances. This compound and its metabolites can be extracted from plasma using SPE cartridges, such as Strata-X cartridges. researchgate.netwjpsonline.com This method has been found to be optimal in some cases, producing clean chromatograms and good reproducible recovery for analytes from plasma. wjpsonline.com SPE procedures often involve conditioning the cartridge, loading the sample, washing to remove interferences, and eluting the analytes with an appropriate solvent. wjpsonline.com

Enzymatic hydrolysis can be employed as a sample preparation step, particularly for the determination of conjugated metabolites of this compound, such as glucuronides. nih.gov A 2-hour enzymatic hydrolysis has been used to determine conjugates of this compound and its 4-hydroxy metabolite. nih.gov

Ion-pair extraction has been used for the determination of sulfate (B86663) conjugates of this compound metabolites in urine. nih.gov

Toxicological Research and Adverse Event Mechanisms Academic Focus

Mechanisms of Organ-Specific Toxicity

Penbutolol's nonselective beta-blockade and ISA contribute to its effects on different organs.

Cardiovascular Toxicity: Mechanisms of Bradycardia and Heart Failure Exacerbation

This compound exerts its primary cardiovascular effects by blocking beta-1 adrenergic receptors, predominantly located in the heart. ontosight.aiwikipedia.orgnih.gov This blockade reduces the effects of catecholamines, which normally increase heart rate and contractility. ontosight.ainih.gov By blocking beta-1 receptors, this compound decreases heart rate and myocardial contractility, slowing AV conduction and suppressing automaticity. nih.gov This mechanism contributes to the potential for bradycardia. nih.govrxlist.com

This compound also has intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at beta-adrenergic receptors. ontosight.aiwikipedia.orgwikipedia.org This partial agonist activity may help mitigate the risk of severe bradycardia that can be associated with beta-blockers lacking ISA. ontosight.ai

In patients with heart failure, sympathetic stimulation is often essential for maintaining circulatory function. wikidoc.orgfda.gov Inhibition of this stimulation by beta-adrenergic receptor blockade can potentially precipitate more severe heart failure. wikidoc.orgfda.gov While beta-blockers are generally avoided in overt congestive heart failure, this compound can be used with caution in well-compensated patients with a history of heart failure who are already on appropriate treatment. wikidoc.orgfda.gov Continued depression of the myocardium by beta-blocking agents over time can, in some cases, lead to cardiac failure. wikidoc.orgfda.gov

The mechanisms of the antihypertensive actions of beta-receptor antagonists include competitive antagonism of catecholamines at peripheral adrenergic receptor sites (especially cardiac), a potential central nervous system action reducing sympathetic outflow, and a reduction of renin secretion through kidney beta-receptor blockade. wikidoc.orgfda.gov this compound reduces cardiac index, heart rate, systolic and diastolic blood pressures, and the product of heart rate and mean arterial pressure at rest and during exercise, without significantly changing total peripheral resistance. rxlist.comwikidoc.orgfda.gov It also causes a reduction in left ventricular contractility. rxlist.comwikidoc.orgfda.gov

Respiratory System Effects: Bronchospasm Mechanisms

This compound is a nonselective beta-blocker, meaning it blocks both beta-1 and beta-2 adrenergic receptors. ontosight.aiwikipedia.org Beta-2 receptors are found in the smooth muscle of the bronchi. ontosight.aigpnotebook.com Activation of beta-2 receptors normally leads to bronchodilation. gpnotebook.com By blocking beta-2 receptors, this compound can inhibit this bronchodilatory effect and potentially cause bronchospasm, particularly in individuals with pre-existing bronchospastic diseases such as asthma. ontosight.ainih.govwikidoc.orggpnotebook.com Beta-blockers are generally contraindicated in patients with asthma. nih.govwikidoc.orgfda.gov Caution is advised when administering this compound to patients with bronchospastic diseases as it may block the bronchodilation produced by endogenous catecholamine stimulation of beta-2 receptors. wikidoc.org

Research on Withdrawal Syndromes and Rebound Phenomena

Sudden withdrawal of beta-blockers, including this compound, can trigger rebound phenomena. nih.govrxlist.com This can manifest as rebound hypertension and exacerbation of ischemic heart disease. nih.govrxlist.com Hypersensitivity to catecholamines has been observed in patients after withdrawal from beta-blocking agents, and exacerbation of angina and, in some cases, myocardial infarction have occurred following abrupt discontinuation. rxlist.comfda.gov

The "rebound phenomenon" may result from an increase in beta-adrenergic receptors induced by chronic beta-blocker treatment, leading to increased sensitivity to circulating catecholamines when the drug is withdrawn. researchgate.net This sympathetic overactivity can lead to acute hypertension and tachycardia. researchgate.net Gradual reduction of the dosage over a period of 1 to 2 weeks is recommended when discontinuing this compound, particularly in patients with ischemic heart disease, with careful patient monitoring. rxlist.comfda.gov

Hypersensitivity Reactions: Research into Underlying Mechanisms

This compound is contraindicated in patients with known hypersensitivity to the product. nih.govfda.govdrugbank.com While specific detailed research into the underlying mechanisms of this compound-induced hypersensitivity reactions is not extensively detailed in the provided sources, hypersensitivity reactions to drugs can involve various immunological mechanisms. These are broadly classified into four types by Gell and Coombs. ijcmph.com Type I reactions, mediated by IgE antibodies, can lead to mast cell degranulation and the release of mediators causing symptoms like urticaria, angioedema, and anaphylaxis. ijcmph.commdpi.com Other types involve IgG and IgM antibodies, immune complexes, or T cells. ijcmph.com The risk of a hypersensitivity reaction can be increased when this compound is combined with certain substances, such as specific pollens. drugbank.com

Differential Toxicity Profile Compared to Other Beta-Blockers

This compound is a nonselective beta-blocker with ISA. ontosight.aiwikipedia.orgwikipedia.org The toxicological profile of beta-blockers can vary based on their receptor selectivity, presence of ISA, lipophilicity, and other properties like membrane-stabilizing activity. dynamed.commedscape.comnih.govcvpharmacology.com

Compared to other beta-blockers, this compound has not been convincingly linked to clinically apparent liver injury, unlike some others with similar structures that have been associated with rare idiosyncratic liver injury. nih.govnih.govnih.gov

In terms of cardiovascular effects, this compound's ISA may differentiate it from beta-blockers without this property, potentially leading to a lower risk of severe bradycardia. ontosight.aiwikipedia.org However, in human studies, heart rate decreases with this compound have been reported as similar to those seen with propranolol (B1214883), a nonselective beta-blocker without ISA. rxlist.comfda.govdrugbank.com Both this compound and propranolol are nonselective and can cause bradycardia, hypotension, and exacerbation of heart failure. nih.govrxlist.comwikidoc.orgfda.govnih.gov

Regarding respiratory effects, as a nonselective beta-blocker, this compound carries the risk of bronchospasm due to beta-2 receptor blockade, similar to other nonselective agents like propranolol and timolol. ontosight.ainih.govwikidoc.orggpnotebook.com Cardioselective beta-blockers (primarily blocking beta-1 receptors at lower doses) are generally considered to have a lower risk of bronchoconstriction in patients with reactive airways disease, although this selectivity can be lost at higher doses. gpnotebook.com

Research on beta-blocker toxicity in overdose situations suggests some differences in symptom presentation among different agents. For instance, seizures have been reported more frequently with propranolol, which is highly lipophilic and has membrane-stabilizing activity, compared to other beta-blockers. medscape.comnih.govresearchgate.net this compound is also lipophilic, which could contribute to CNS effects, although specific data on seizures with this compound overdose compared to other agents is less prominent in the provided sources. nih.gov

While mild-to-moderate serum aminotransferase elevations occur with this compound, similar transient elevations are also seen with other beta-blockers like propranolol. nih.govnih.govnih.gov The likelihood of clinically apparent liver injury is considered unlikely for both this compound and propranolol. nih.govnih.govnih.gov

The potential for withdrawal syndromes and rebound phenomena is a class effect of beta-blockers, including this compound. nih.govrxlist.comresearchgate.net The underlying mechanism of increased beta-adrenergic receptor sensitivity appears to be common across the class. researchgate.net

Data Table: Comparison of Selected Beta-Blocker Properties and Associated Toxicological Considerations

PropertyThis compoundPropranololAtenololPindolol
Receptor SelectivityNonselective (β1, β2) ontosight.aiwikipedia.orgNonselective (β1, β2) medscape.comnih.govCardioselective (β1) gpnotebook.comNonselective (β1, β2) wikipedia.orgdynamed.com
Intrinsic Sympathomimetic Activity (ISA)Yes ontosight.aiwikipedia.orgwikipedia.orgNo rxlist.comfda.govdrugbank.comNoYes wikipedia.orgdynamed.com
Membrane Stabilizing Activity (MSA)Not explicitly stated in sources for this compound, but possible for lipophilic agents medscape.comnih.govYes medscape.comnih.govNoYes medscape.comcvpharmacology.com
Clinically Apparent Liver Injury LinkUnlikely nih.govnih.govUnlikely nih.govLess likely than some others nih.govNot specified in sources
Risk of BronchospasmHigher (due to nonselectivity) ontosight.ainih.govwikidoc.orggpnotebook.comHigher (due to nonselectivity) gpnotebook.comLower (at low doses) gpnotebook.comHigher (due to nonselectivity) gpnotebook.com
Rebound Phenomenon on WithdrawalYes nih.govrxlist.comYes researchgate.netahajournals.orgYes consensus.appYes consensus.app
LipophilicityLipophilic nih.govHighly Lipophilic nih.govWater Soluble dynamed.comnih.govLipophilic medscape.com

Detailed Research Findings Snippets:

"Mild-to-moderate elevations in serum aminotransferase levels occur in less than 2% of patients on this compound and are usually transient and asymptomatic, resolving even with continuation of therapy. Despite its wide spread use, this compound has not been convincingly linked to instances of clinically apparent liver injury." nih.govnih.gov

"this compound is a nonselective beta-blocker, acting on both beta-1 and beta-2 adrenergic receptors. Beta-1 adrenergic blockade reduces the heart rate and myocardial contractility by slowing the AV conduction and suppressing automaticity. Beta-2 blockade affects peripheral vascular resistance and can cause bronchospasm and hypoglycemia. This compound also has mild sympatheticomimetic activity acting as a partial beta-adrenergic receptor agonist." nih.gov

"Sudden withdrawal of beta blockers can lead to hypertension, tachycardia, and increased myocardial contractility. This 'rebound phenomenon' may result from an increase in beta adrenergic receptors induced by treatment with beta blockers and the subsequent increased sensitivity to circulating catecholamines when the drug is withdrawn". researchgate.net

"this compound is contraindicated in patients with cardiogenic shock, sinus bradycardia, second and third degree atrioventricular conduction block, bronchial asthma, and those with known hypersensitivity." nih.govfda.govdrugbank.com

"In a more recent German study on beta-blocker poisonings, no fatalities were observed with single-substance exposures. The researchers found some differences in the toxic symptoms, such as seizures associated with propranolol poisoning, but the severity of poisoning did not differ substantially among the studied drugs". researchgate.net

Emerging Research Areas and Future Directions for Penbutolol

Elucidating Unexplored Pharmacodynamic Effects

The pharmacodynamic profile of penbutolol is primarily characterized by its non-selective beta-blockade and partial agonist activity at beta-adrenergic receptors drugbank.comwikipedia.orgnih.gov. However, the full spectrum of its interactions with various physiological systems and receptor subtypes may not be completely understood, presenting an area for further investigation. Research into unexplored pharmacodynamic effects could reveal novel mechanisms of action or off-target effects that might contribute to its therapeutic profile or suggest new applications. Given its lipophilicity, studies exploring its penetration and effects within the central nervous system beyond 5-HT1A receptor interactions could be warranted tandfonline.comtaylorandfrancis.com.

Further Investigation of 5-HT1A Receptor Agonism and Antidepressant Potential

This compound has demonstrated binding affinity to the 5-hydroxytryptamine receptor 1A (5-HT1A) drugbank.com. Initial research suggests potential implications for antidepressant therapy, although the precise nature of this interaction (agonist or antagonist) warrants further clarification drugbank.comnih.gov. Studies have indicated that (-)-penbutolol can act as an antagonist at both postsynaptic and somatodendritic 5-HT1A receptors in animal models, counteracting the effects of 5-HT1A agonists nih.gov. The role of 5-HT1A receptors in mood regulation and the potential of targeting these receptors for antidepressant effects are areas of active research jneuropsychiatry.orgnih.gov. Further investigation into this compound's specific activity at 5-HT1A receptors and its behavioral effects in relevant animal models could help determine its potential as a therapeutic agent or a pharmacological tool in the study of serotonergic systems and their link to depression nih.govnih.gov.

Expansion of Research in Neurodegenerative Disease Models

Emerging evidence suggests a potential link between beta-blocker use and the risk of neurodegenerative diseases, particularly Alzheimer's disease oup.com. Some studies propose that highly blood-brain barrier permeable beta-blockers might reduce the risk of Alzheimer's disease by enhancing the clearance of neurotoxic proteins like amyloid-beta and tau from the brain via cerebrospinal fluid flow oup.com. This compound's lipophilic nature suggests it may cross the blood-brain barrier tandfonline.comtaylorandfrancis.com. Research into the effects of this compound in various neurodegenerative disease models, such as those for Alzheimer's or Parkinson's disease, could explore its potential neuroprotective effects, its impact on protein aggregation or clearance, and its influence on neuroinflammatory processes cellectricon.comnih.govneurodegenerationresearch.eumdpi.com. A study characterizing Alzheimer's disease mouse models mentioned the use of this compound as a compound in their research nih.gov.

Bioequivalence Studies and Formulation Research

Bioequivalence studies are crucial for comparing different formulations of a drug or assessing generic versions against a reference product rwandafda.gov.rwglobalresearchonline.net. For this compound, further bioequivalence studies may be needed to support new formulations, different strengths, or generic drug applications rwandafda.gov.rw. Research could also focus on developing novel formulations of this compound to improve its pharmacokinetic profile, patient compliance, or targeted delivery. This could include exploring modified-release formulations or alternative routes of administration, although current information primarily describes immediate-release oral tablets fda.gov. Challenges in achieving bioequivalence, particularly for fixed-dose combinations or drugs with complex pharmacokinetic behavior, highlight the importance of robust study designs and potentially the use of in vitro methods or modeling globalresearchonline.netresearchgate.netnih.gov.

Advanced Computational Modeling for Drug Repurposing and Target Identification

Advanced computational modeling techniques are increasingly being employed in drug discovery and repurposing efforts biorxiv.orgnih.govresearchgate.netplos.org. These approaches can analyze large datasets of biological activity, chemical structures, and disease pathways to identify potential new uses for existing drugs or uncover novel molecular targets biorxiv.orgnih.govplos.orgdrugpatentwatch.com. Computational modeling could be applied to this compound to predict its interactions with a wider range of biological targets beyond adrenergic and 5-HT1A receptors, potentially identifying its suitability for repurposing in other therapeutic areas nih.govdrugpatentwatch.com. This could involve network analysis, molecular docking studies, and machine learning models trained on biological activity data nih.govplos.orgdrugpatentwatch.com.

Long-Term Outcomes and Population Health Impact Studies

While this compound has been used clinically for hypertension, comprehensive studies evaluating its long-term outcomes and impact on population health, beyond blood pressure control, could provide valuable insights nih.gov. Research in this area could assess its effects on cardiovascular morbidity and mortality over extended periods, compare its effectiveness and safety profile against newer antihypertensive agents in large populations, and evaluate its impact on quality of life. Such studies often involve large cohorts and advanced statistical methods to account for confounding factors and provide robust evidence on the real-world effectiveness and broader health implications of this compound use nih.gov.

Compound Information

Compound NamePubChem CID
This compound37464
Propranolol (B1214883)4947
Norepinephrine (B1679862)439260
Serotonin (B10506)5202
8-OH-DPAT38010
Amyloid-beta9850734
Tau protein63165

Data Tables

Based on the provided search results, detailed quantitative data tables directly related to emerging research areas of this compound (beyond basic pharmacokinetic/pharmacodynamic parameters for hypertension) are limited. However, the information regarding 5-HT1A receptor interaction and neurodegenerative disease models is primarily descriptive of the research direction and findings in animal models or observational studies.

For illustrative purposes, if specific data were available on the binding affinity of this compound at 5-HT1A receptors or its effect on a marker in a neurodegenerative model, a table format would be used as follows:

Receptor/MarkerThis compound EffectStudy ModelReference
5-HT1A ReceptorAntagonistAnimal Model nih.gov
Amyloid-beta ClearancePotential IncreaseHypothesis based on BBB permeability oup.com

Similarly, for bioequivalence studies, if comparative pharmacokinetic parameters (like AUC and Cmax ratios) for different this compound formulations were available, a table would be presented:

Formulation ComparisonAUC Ratio (90% CI)Cmax Ratio (90% CI)Bioequivalence OutcomeReference
Test vs. Reference 1[Lower, Upper][Lower, Upper]Met/Not Met[X]
Test vs. Reference 2[Lower, Upper][Lower, Upper]Met/Not Met[Y]

Q & A

Q. What are the primary pharmacological mechanisms of Penbutolol, and how do they influence experimental design in cardiovascular research?

this compound, a non-selective β-adrenergic receptor blocker, exerts its effects by antagonizing both β₁- and β₂-receptors. Experimental designs should account for its lipophilic properties, which enhance central nervous system penetration, and its partial agonist activity (intrinsic sympathomimetic activity). Studies should incorporate control groups to isolate its β-blockade effects from partial agonist activity. Use the PICOT framework (Population: hypertensive models; Intervention: this compound dosing; Comparison: other β-blockers; Outcome: blood pressure reduction; Time: acute vs. chronic administration) to structure trials .

Q. What analytical methods are recommended for quantifying this compound Sulfate in pharmaceutical formulations?

High-precision methods include:

  • Titration : Using acetic anhydride and glacial acetic acid for dissolution, followed by potentiometric titration .
  • Chromatography : Thin-layer chromatography (TLC) with methanol-based sample solutions and UV detection for purity validation .
  • Spectrophotometry : UV-Vis absorption spectra (e.g., λ_max at 224 nm) for qualitative identification . Ensure compliance with pharmacopeial standards (e.g., ≥98.5% purity for (C₁₈H₂₉NO₂)₂·H₂SO₄) .

Q. Which animal models are most appropriate for preliminary efficacy studies of this compound?

The isolated rat vas deferens model is well-documented for studying this compound’s neuronal uptake and β-blockade efficacy. Rats pretreated with 6-hydroxydopamine (6-OHDA) can isolate noradrenergic pathway effects . For systemic effects, hypertensive rodent models (e.g., spontaneously hypertensive rats) are preferred, aligning with Table C-1 inclusion criteria (species: laboratory mammals; route: oral or parenteral) .

Q. How should researchers validate this compound’s purity and stability under different storage conditions?

Follow pharmacopeial protocols:

  • Loss on drying : ≤0.5% weight loss after desiccation .
  • Residue on ignition : ≤0.20% sulfated ash .
  • Stability testing : Store in sealed containers at controlled humidity (40–60% RH) and temperature (20–25°C) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictory data regarding this compound’s receptor selectivity and neuronal uptake mechanisms?

Contradictions in receptor binding (e.g., higher affinity for neuronal uptake sites vs. noradrenaline) require:

  • In vitro assays : Compare this compound’s uptake inhibition in synaptosomal preparations with selective β-blockers.
  • In vivo models : Use DMI (desipramine) to differentiate noradrenergic vs. non-neuronal pathways .
  • Meta-analysis : Apply PRISMA guidelines to reconcile discrepancies between observational and controlled studies .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s effects on hypertensive models?

Key considerations include:

  • Endpoint selection : Track systemic outcomes (blood pressure, heart rate) and organ-specific effects (renal perfusion, cardiac output).
  • Confounding variables : Control for diet, stress, and circadian rhythms using randomized block designs .
  • Data collection : Use continuous telemetry for real-time hemodynamic monitoring, adhering to metric system standards (e.g., mmHg, mL/min) .

Q. How can pharmacokinetic variability in this compound metabolism across demographic groups be systematically investigated?

  • Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to analyze age-, sex-, and genotype-stratified data .
  • In vitro metabolism assays : Employ human liver microsomes to identify CYP450 isoforms responsible for this compound clearance .
  • Ethical compliance : Ensure informed consent and IRB approval for human pharmacokinetic studies .

Q. What integrative approaches reconcile discrepancies between this compound’s in vitro receptor binding data and in vivo hemodynamic effects?

Combine:

  • PEO framework : Population (hypertensive patients), Exposure (this compound dosing), Outcome (blood pressure reduction) .
  • Hermeneutic analysis : Interpret in vitro binding affinity (e.g., Kd values) alongside in vivo dose-response curves to model efficacy thresholds .
  • Triangulation : Validate findings using multiple methods (e.g., radioligand assays, echocardiography) .

Q. What strategies can mitigate confounding variables in observational studies examining this compound’s off-target effects?

  • Propensity score matching : Adjust for comorbidities (e.g., diabetes) in retrospective cohort studies .
  • Sensitivity analysis : Test robustness of results against unmeasured confounders (e.g., smoking status) .
  • Adherence to FINER criteria : Ensure feasibility and relevance by limiting study scope to predefined endpoints (e.g., respiratory effects in COPD patients) .

Q. How should dose-response relationships in this compound studies be statistically analyzed to account for non-linear kinetics?

  • Non-parametric methods : Use Wilcoxon signed-rank tests for skewed data .
  • Hill equation modeling : Fit sigmoidal curves to EC₅₀ values for receptor occupancy .
  • Precision reporting : Express means ± SEM to one decimal place, aligning with instrument precision (e.g., ±0.1 mmHg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.